molecular formula C10H13Cl2NO4S2 B2725839 2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl chloride CAS No. 954262-82-9

2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl chloride

Cat. No.: B2725839
CAS No.: 954262-82-9
M. Wt: 346.24
InChI Key: SKKHYTKNCZQJJY-UHFFFAOYSA-N
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Description

2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl chloride (CAS 954262-82-9) is a high-purity sulfonyl chloride derivative of significant interest in chemical synthesis and drug discovery research. This compound, with a molecular formula of C10H13Cl2NO4S2 and a molecular weight of 346.25 g/mol, is characterized by its density of 1.5±0.1 g/cm3 and a boiling point of 462.8±0°C at 760 mmHg . Its structure features both a reactive sulfonyl chloride group and a diethylsulfamoyl moiety, making it a valuable bifunctional intermediate for constructing more complex molecules, particularly through nucleophilic substitution reactions where the sulfonyl chloride acts as an electrophile. Researchers utilize this reagent primarily as a key building block in organic synthesis, for example in the development of sulfonamide-based compounds . As a corrosive substance, it is classified with the signal word "Danger" and carries hazard statements H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. All information provided is for research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-(diethylsulfamoyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO4S2/c1-3-13(4-2)19(16,17)8-5-6-9(11)10(7-8)18(12,14)15/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKHYTKNCZQJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of sulfonamide derivatives and other functionalized compounds . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights structural differences between the target compound and related sulfonyl/sulfamoyl chlorides:

Compound Name Molecular Formula Substituents (Positions) Functional Groups CAS Number Molecular Weight (g/mol)
2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl chloride C₁₀H₁₃Cl₂NO₄S₂ Cl (2), diethylsulfamoyl (5) Sulfonyl chloride, sulfamoyl N/A 346.25
2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride C₇H₃Cl₂F₃O₂S Cl (2), CF₃ (5) Sulfonyl chloride 2734274 279.06
2-Chloro-5-nitrobenzenesulfonyl chloride C₆H₃Cl₂NO₄S Cl (2), NO₂ (5) Sulfonyl chloride, nitro 4533-95-3 280.07
2-Chloro-5-(2-oxopropyl)benzenesulfonyl chloride C₉H₈Cl₂O₃S Cl (2), 2-oxopropyl (5) Sulfonyl chloride, ketone 593960-71-5 283.13
5-(Dimethylcarbamoyl)-2,3-dimethylbenzenesulfonyl chloride C₁₁H₁₄ClNO₃S CH₃ (2,3), dimethylcarbamoyl (5) Sulfonyl chloride, carbamoyl 1481818-42-1 275.75

Key Observations :

  • Substituent Effects: Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF₃) and nitro (NO₂) groups in compounds and enhance electrophilicity at the sulfonyl chloride site, favoring nucleophilic substitution reactions.

Physico-Chemical Properties

  • Purity and Packaging: The trifluoromethyl-substituted compound is available at 97% purity in amber glass bottles (10 g), while the 2-oxopropyl derivative is sold at 99% purity in 25 kg drums. No purity data are available for the target compound , limiting industrial applicability assessments.
  • Molecular Weight and Polarity :
    • The nitro-substituted compound has the lowest molecular weight (280.07 g/mol ), whereas the dimethylcarbamoyl derivative is the lightest (275.75 g/mol ).
    • The diethylsulfamoyl group in the target compound contributes to a higher molecular weight (346.25 g/mol ), likely increasing solubility in polar solvents.

Q & A

Basic Research Questions

Q. What are the key structural features and characterization methods for 2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl chloride?

  • Answer : The compound’s structure includes a benzene ring substituted with two sulfonyl groups (one as a chloride and one as a diethylsulfamoyl moiety) and a chlorine atom. Key identifiers:

  • Molecular Formula : C₁₀H₁₃Cl₂NO₄S₂ .
  • SMILES : CCN(CC)S(=O)(=O)C₁=CC(=C(C=C₁)Cl)S(=O)(=O)Cl .
  • InChIKey : SKKHYTKNCZQJJY-UHFFFAOYSA-N .
    • Characterization Methods :
  • NMR/IR Spectroscopy : Assign peaks for sulfonyl chloride (S=O stretch ~1370–1400 cm⁻¹) and diethylsulfamoyl groups (N–S stretch ~1150 cm⁻¹) .
  • X-ray Crystallography : Resolve steric effects of substituents on the benzene ring .

Q. How can researchers synthesize and purify this compound?

  • Answer :

  • Synthesis : Likely involves chlorosulfonation of a precursor (e.g., 2-chloro-5-(diethylsulfamoyl)benzene) using ClSO₃H or PCl₅. Reaction conditions (temperature, solvent polarity) must optimize yield and minimize side reactions (e.g., hydrolysis) .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from anhydrous solvents (e.g., dichloromethane) to isolate the sulfonyl chloride .

Q. What are the primary reactivity patterns of this compound?

  • Answer :

  • Nucleophilic Substitution : Reacts with amines to form sulfonamides (e.g., for drug discovery) .
  • Hydrolysis : Forms sulfonic acids in aqueous media; control moisture exposure during storage .
  • Monitoring : Track reactions via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) or HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What challenges arise in synthesizing derivatives with sterically hindered substituents?

  • Answer :

  • Steric Hindrance : The diethylsulfamoyl group may impede nucleophilic attack on the sulfonyl chloride. Solutions:
  • Use bulky amines (e.g., tert-butylamine) to exploit steric effects .
  • Optimize solvent polarity (e.g., DMF) to enhance reaction kinetics .
  • Side Reactions : Competing hydrolysis can be minimized by using anhydrous conditions and molecular sieves .

Q. How can analytical discrepancies (e.g., NMR vs. X-ray data) be resolved?

  • Answer :

  • Multi-Technique Validation : Combine 2D NMR (HSQC, HMBC) to confirm coupling constants and X-ray data to resolve spatial arrangements .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .

Q. What strategies ensure stability during long-term storage?

  • Answer :

  • Storage : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation .
  • Stability Assays : Monitor purity via DSC (decomposition onset temperature) and periodic HPLC analysis .

Key Research Findings

  • The compound’s dual sulfonyl groups enable modular derivatization, making it valuable for synthesizing sulfonamide-based inhibitors .
  • Computational studies suggest that electron-withdrawing substituents (Cl, SO₂ groups) enhance electrophilicity at the sulfonyl chloride site .

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